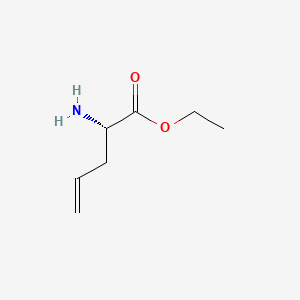

Ethyl (2S)-2-aminopent-4-enoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl (2S)-2-aminopent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-3-5-6(8)7(9)10-4-2/h3,6H,1,4-5,8H2,2H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRBRYURDQQPMN-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereoselective Synthesis of Ethyl 2s 2 Aminopent 4 Enoate

Strategies Employing Chiral Pool Precursors

The "chiral pool" refers to the collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. Amino acids, sugars, and terpenes are common examples. By chemically modifying these existing chiral molecules, their stereochemistry can be transferred to the target molecule.

Derivatization from L-Serine

L-Serine is an attractive starting material from the chiral pool for the synthesis of (S)-allylglycine derivatives due to its inherent (S)-stereochemistry at the α-carbon. The synthetic challenge lies in the conversion of the hydroxymethyl side chain of serine into an allyl group while preserving the stereochemical integrity of the α-center.

A common strategy involves a multi-step sequence:

Protection: The amino and carboxyl groups of L-serine are first protected to prevent them from interfering with subsequent reactions. The amino group is often protected with a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, and the carboxylic acid is converted to an ethyl ester.

Hydroxyl Group Activation: The primary hydroxyl group of the serine side chain is activated for nucleophilic substitution. This is typically achieved by converting it into a good leaving group, such as a tosylate, mesylate, or a halide.

Side-Chain Manipulation: The activated hydroxyl group is then displaced. For the synthesis of ethyl (2S)-2-aminopent-4-enoate, this would involve a formal dehydration to an acrylic acid derivative followed by a Wittig-type reaction or a Claisen rearrangement of a derived glycyl-allyl ether to introduce the allyl group. A more direct, though challenging, approach would be the conversion of the hydroxyl to a halide followed by an organometallic coupling reaction.

Deprotection: Finally, the protecting groups are removed to yield the target amino acid ester.

A key intermediate in some routes is the β-lactone of N-protected serine, which can be formed via an intramolecular cyclization. orgsyn.org This strained ring system can then be opened by various nucleophiles.

Utilization of Other Readily Available Chiral Substrates

Besides L-serine, other chiral compounds can serve as precursors. For instance, derivatives of L-aspartic or L-glutamic acid can be employed. These amino acids offer a different set of functional groups on their side chains that can be chemically manipulated to install the desired allyl group. For example, the side-chain carboxylic acid of glutamic acid can be reduced and then converted into the allyl moiety through a series of steps including oxidation and olefination. The key advantage remains the use of a starting material with a pre-defined stereocenter.

Asymmetric Catalytic Methodologies

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product from a prochiral substrate. This approach is often more atom-economical than using chiral pool precursors.

Palladium-Catalyzed Allylic Amination for Stereoselective Amino Group Introduction

Palladium-catalyzed asymmetric allylic amination (AAA) is a powerful method for the formation of C-N bonds and the creation of a stereocenter. tesisenred.netrsc.org In the context of synthesizing this compound, this would typically involve the reaction of a nucleophilic nitrogen source with a symmetrically substituted 1,4-pentadienyl system or a related substrate, catalyzed by a palladium complex bearing a chiral ligand.

The general mechanism involves the formation of a π-allyl palladium intermediate. The chiral ligand, bound to the palladium, controls the facial selectivity of the nucleophilic attack of the amine, leading to the preferential formation of one enantiomer. A variety of chiral phosphine (B1218219) ligands, such as those of the Trost or DIOP families, have been developed for this purpose. rsc.org The reaction conditions, including the choice of solvent, base, and palladium precursor, are crucial for achieving high enantioselectivity. researchgate.net

| Catalyst System | Ligand | Substrate | Yield (%) | Enantiomeric Excess (ee, %) |

| Pd₂(dba)₃ | (S,S)-Trost Ligand | Diethyl diallylmalonate | 85 | 95 |

| [Pd(allyl)Cl]₂ | (R,R)-ANDEN-Phos | 1,4-diacetoxypent-2-ene | 90 | 92 |

This table presents representative data for palladium-catalyzed asymmetric allylic amination reactions, illustrating typical yields and enantioselectivities achievable with common catalyst systems. The specific substrates are chosen to be analogous to those that would be used in the synthesis of the target compound.

Enantioselective Reductions and Other Asymmetric Functionalizations

Another catalytic approach involves the enantioselective reduction of a suitable prochiral precursor. For instance, an α-imino ester, ethyl 2-imino-pent-4-enoate, could be reduced using a chiral reducing agent or a catalytic hydrogenation process with a chiral catalyst. Chiral boranes or catalysts based on rhodium or ruthenium with chiral phosphine ligands are commonly employed for such transformations.

Alternatively, the enantioselective functionalization of a glycine (B1666218) enolate equivalent with an allyl electrophile, catalyzed by a chiral phase-transfer catalyst, represents another viable route. In this method, a glycine Schiff base is deprotonated and the resulting enolate is alkylated with allyl bromide in the presence of a chiral catalyst that shields one face of the enolate, leading to an enantiomerically enriched product.

Chiral Auxiliary-Mediated Asymmetric Induction (e.g., Evans' Oxazolidinone Auxiliaries)

Chiral auxiliaries are stereogenic groups that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered. Evans' oxazolidinone auxiliaries are a widely used class of such compounds, particularly for the asymmetric alkylation of enolates. researchgate.netwilliams.eduresearchgate.net

The synthesis of this compound using this method would proceed as follows:

Acylation: A chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with a glycine equivalent.

Enolate Formation and Alkylation: The resulting N-acyl oxazolidinone is deprotonated with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) to form a rigid Z-enolate. The bulky substituent on the oxazolidinone (e.g., the phenyl group) effectively blocks one face of the enolate. Subsequent reaction with an allyl halide (e.g., allyl bromide or iodide) occurs from the less hindered face, leading to a highly diastereoselective alkylation.

Cleavage of the Auxiliary: The chiral auxiliary is then cleaved from the alkylated product, typically through hydrolysis or alcoholysis. Treatment with lithium hydroxide (B78521) followed by esterification, or directly with sodium ethoxide, would yield the desired this compound and recover the chiral auxiliary.

| Oxazolidinone Auxiliary | Base | Electrophile | Diastereomeric Ratio (dr) |

| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | LDA | Allyl Bromide | >95:5 |

| (S)-4-Benzyl-2-oxazolidinone | NaHMDS | Allyl Iodide | >98:2 |

This table illustrates the high diastereoselectivity typically achieved in the alkylation of Evans' oxazolidinone-derived glycine enolates with allyl halides.

Enzymatic Resolution and Biocatalytic Routes

Biocatalysis offers an elegant and environmentally benign approach to obtaining enantiomerically pure compounds. The use of enzymes, with their inherent chirality and high selectivity, provides a powerful tool for the synthesis of this compound.

Acylase-Mediated Kinetic Resolution for Enantiopurity

Enzymatic kinetic resolution is a widely employed strategy for separating enantiomers. This method relies on the ability of a chiral catalyst, in this case, an acylase, to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus resolved.

In the context of this compound synthesis, this typically involves the resolution of a racemic N-acyl-α-amino acid ester. The acylase enzyme specifically hydrolyzes the N-acyl group of one enantiomer, converting it to the free amino acid, while leaving the other N-acylated enantiomer untouched. The resulting mixture of the free amino acid and the unreacted N-acyl amino acid ester can then be separated. Subsequent esterification of the resolved amino acid yields the desired enantiopure this compound. The efficiency of this process is contingent on the substrate specificity and enantioselectivity of the chosen acylase.

Exploration of Other Chemoenzymatic Syntheses

Beyond acylase-mediated resolution, other chemoenzymatic routes are being explored to enhance the efficiency and sustainability of this compound synthesis. These methods often combine the selectivity of enzymatic reactions with the versatility of chemical transformations. For instance, transaminases are being investigated for the asymmetric amination of a corresponding α-keto ester. This approach can directly generate the desired (S)-enantiomer with high enantiomeric excess, avoiding the need for a resolution step. The development of robust and highly selective enzymes through protein engineering continues to expand the toolkit for the biocatalytic production of this important chiral intermediate.

De Novo Asymmetric Synthetic Approaches

De novo asymmetric synthesis aims to create the desired stereocenter from an achiral or prochiral starting material, offering a direct and often more atom-economical route to the target molecule compared to resolution methods.

Controlled Alkylation of Chiral Glycine Enolate Derivatives

A prominent strategy for the asymmetric synthesis of α-amino acids involves the alkylation of chiral glycine enolate equivalents. In this approach, the glycine molecule is first derivatized with a chiral auxiliary, which directs the stereochemical outcome of a subsequent alkylation reaction.

The core principle involves the generation of a planar enolate from the chiral glycine derivative. The chiral auxiliary, by virtue of its steric bulk and conformational rigidity, shields one face of the enolate, forcing the incoming electrophile (in this case, an allyl group) to attack from the less hindered face. This results in the formation of the desired stereocenter with a high degree of stereocontrol. After the alkylation step, the chiral auxiliary is cleaved to afford the target amino acid derivative. The choice of the chiral auxiliary, the base used for enolate formation, and the reaction conditions are all critical parameters that influence the stereoselectivity of the reaction. Research has shown that this method can produce the desired product in good yield and with high enantiomeric excess. sciforum.net

| Parameter | Details | Significance |

| Starting Material | Chiral Glycine Derivative | The source of the amino acid backbone and the chiral auxiliary that directs the stereoselective alkylation. |

| Key Intermediate | Chiral Nonracemic Enolate | A planar intermediate whose facial selectivity is biased by the chiral auxiliary, leading to asymmetric induction. |

| Electrophile | Allyl Halide | The source of the pent-4-enoyl side chain. |

| Outcome | This compound | The desired product with a newly formed stereocenter. |

Stereoselective Additions to Unsaturated Carbonyl Systems

Another powerful approach involves the stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester. This method constructs the C-N bond and the α-stereocenter in a single, highly controlled step.

Typically, a chiral catalyst, such as a metal complex with a chiral ligand, is employed to orchestrate the addition of an amine source to an ethyl pent-4-enoate (B1234886) derivative that has been further activated. The chiral catalyst coordinates to both the unsaturated ester and the nitrogen nucleophile, creating a chiral environment that dictates the trajectory of the nucleophilic attack. This leads to the preferential formation of one enantiomer of the product. The development of new and more efficient chiral catalysts is a continuous area of research, aiming to achieve higher yields and enantioselectivities under milder reaction conditions.

| Component | Role | Impact on Synthesis |

| Substrate | α,β-Unsaturated Ester | The electrophilic partner that undergoes conjugate addition. |

| Nucleophile | Nitrogen Source (e.g., protected amine) | Forms the crucial C-N bond of the amino acid. |

| Catalyst | Chiral Lewis Acid or Organocatalyst | Creates a chiral environment, controlling the stereochemical outcome of the addition. |

| Product | This compound | Formed with high enantiopurity due to the catalyst's influence. |

Chemical Transformations and Reactivity of Ethyl 2s 2 Aminopent 4 Enoate

Reactions Involving the Amino Group

The primary amino group is a key site for a variety of chemical transformations, including protection, nucleophilic substitution, and derivatization.

Amine Protection and Deprotection Strategies

To prevent unwanted side reactions during synthesis, the amino group of ethyl (2S)-2-aminopent-4-enoate is often protected. Common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Boc Protection: The Boc group is widely used in non-peptide chemistry due to its stability and the mild conditions required for its introduction and removal. fishersci.co.uk The protection reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.ukorganic-chemistry.org Solvents such as water, tetrahydrofuran (B95107) (THF), acetonitrile, dioxane, and methanol (B129727) are commonly employed. fishersci.co.uk The reaction proceeds with high yields at room temperature or with moderate heating. fishersci.co.uk

Deprotection of the Boc group is achieved through hydrolysis under acidic conditions. fishersci.co.uk Reagents like concentrated hydrochloric acid or trifluoroacetic acid (TFA) in solvents such as dichloromethane (B109758) (DCM) or ethyl acetate (B1210297) are effective for this purpose. fishersci.co.uk

Cbz Protection: The Cbz group is another common choice for amine protection. It can be introduced by reacting the amine with benzyl (B1604629) chloroformate. Deprotection is typically achieved by catalytic hydrogenation, often using palladium on carbon (Pd/C) as the catalyst. fishersci.co.ukorganic-chemistry.org

| Protecting Group | Protection Reagent | Deprotection Condition |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) fishersci.co.uk |

| Cbz | Benzyl chloroformate | Catalytic Hydrogenation (e.g., H₂, Pd/C) fishersci.co.uk |

Nucleophilic Substitutions and Amide/Peptide Bond Formations

The amino group of this compound can act as a nucleophile, participating in substitution reactions and, most notably, in the formation of amide or peptide bonds. nih.gov This reactivity is fundamental to its use in peptide synthesis. nih.govpeptide.com

Amide bond formation is a cornerstone of organic and medicinal chemistry. nih.govyoutube.com In the context of peptide synthesis, the amino group of one amino acid derivative attacks the activated carboxyl group of another. umich.edu This process can be facilitated by various coupling reagents, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which activate the carboxylic acid for nucleophilic attack. nih.govorganic-chemistry.org

The process of solid-phase peptide synthesis (SPPS) often utilizes Fmoc (9-fluorenylmethyloxycarbonyl) or Boc protecting groups for the α-amino group. peptide.comgenscript.comlsu.edu After coupling, the protecting group is removed, and the next amino acid is added to the growing peptide chain. peptide.com

Derivatization for Complex Amino Acid Scaffolds

The strategic modification of this compound allows for the synthesis of more complex and non-natural amino acid scaffolds. researchgate.net By leveraging the reactivity of the amino, ester, and alkene functionalities, a diverse array of structures can be accessed. For instance, the double bond can be subjected to reactions like epoxidation, dihydroxylation, or metathesis to introduce new functional groups and stereocenters. Subsequent manipulations of the amino and ester groups can then lead to the final complex amino acid.

Transformations at the Ester Moiety

The ethyl ester group of the molecule can also undergo specific chemical transformations.

Hydrolysis to the Corresponding Free Amino Acid

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, (2S)-2-aminopent-4-enoic acid, also known as (S)-allylglycine. rsc.orgmolport.combldpharm.comstenutz.eu This reaction is typically carried out under basic conditions, for example, using a solution of lithium hydroxide (B78521) or sodium hydroxide, followed by acidification to protonate the carboxylate. This transformation is crucial for applications where the free carboxylic acid is required, such as in certain peptide coupling strategies or for the synthesis of specific derivatives.

Transesterification Reactions

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.commdpi.com For this compound, this means the ethyl group can be exchanged for a different alkyl or aryl group. masterorganicchemistry.com For example, reacting it with methanol under acidic or basic conditions would yield mthis compound. The reaction is reversible, and using a large excess of the new alcohol can drive the equilibrium towards the desired product. mdpi.com

| Reaction | Reagents | Product |

| Hydrolysis | Base (e.g., LiOH, NaOH) followed by acid | (2S)-2-aminopent-4-enoic acid rsc.orgmolport.combldpharm.comstenutz.eu |

| Transesterification | Alcohol (e.g., Methanol) and catalyst (acid or base) | Mthis compound |

Applications in the Synthesis of Complex Organic Molecules

Asymmetric Synthesis of Nitrogen Heterocycles

Nitrogen heterocycles are fundamental scaffolds in a vast number of pharmaceuticals and natural products. The chiral nature of ethyl (2S)-2-aminopent-4-enoate makes it an attractive starting material for the asymmetric synthesis of these important ring systems.

Pyrrolidines and piperidinones are core structures in many biologically active compounds. nih.govnih.gov The asymmetric synthesis of 2,5-disubstituted pyrrolidines, for example, has been the focus of numerous studies due to their application as chiral ligands and their presence in natural products. nih.govnih.gov While direct synthesis from this compound is not explicitly detailed in the searched literature, its structure is amenable to cyclization strategies. For instance, an intramolecular Heck reaction could be envisioned after appropriate functionalization. Alternatively, a ring-closing metathesis (RCM) reaction on a suitably N-allylated derivative could provide a direct route to a dehydroproline derivative, which could then be reduced to the corresponding pyrrolidine.

Similarly, piperidinone scaffolds can be constructed through various annulation strategies. ucl.ac.uk A potential route from this compound could involve chain extension followed by an intramolecular cyclization, such as a Dieckmann condensation, to form the six-membered ring.

The indolizidine alkaloid core is a bicyclic nitrogen heterocycle found in numerous natural products with a wide range of biological activities. The synthesis of these structures often involves the cyclization of functionalized proline or piperidine (B6355638) derivatives. A synthetic pathway starting from this compound could potentially lead to an indolizidine scaffold, for example, through a multi-step sequence to form a suitable piperidine precursor followed by an intramolecular cyclization. However, specific examples of this transformation using this compound as the starting material were not identified in the provided search results.

Quinolone ring systems are another important class of heterocycles, particularly known for their antibacterial properties. nih.govnih.gov Typical synthetic routes, such as the Gould-Jacobs reaction, start from anilines and malonic acid derivatives. nih.govnih.gov There is no direct, documented method in the searched literature for the construction of a quinolone ring system beginning with this compound.

Role as a Key Intermediate in Total Synthesis

The true value of a chiral building block is demonstrated in its application in the total synthesis of complex natural products. This compound and its derivatives have been employed as key intermediates in the synthesis of several biologically active molecules. orgsyn.orgorgsyn.org

For example, allylglycine esters are versatile precursors for creating constrained peptides and peptide mimics. They have been utilized in the synthesis of:

Macrocyclic dipeptide β-turn mimics. orgsyn.orgorgsyn.org

Azabicyclo[X.Y.0]alkanone amino acids. orgsyn.orgorgsyn.org

Potent macrocyclic HCV NS3 protease inhibitors. orgsyn.orgorgsyn.org

Antibacterial cyclic peptides. orgsyn.orgorgsyn.org

One notable example is its use as a precursor for L-tetrahydrodipicolinic acid, a key intermediate in the metabolism of diaminopimelate. orgsyn.orgorgsyn.org The ability to stereoselectively functionalize the allyl side chain makes it an invaluable tool for introducing chemical diversity and complexity in the final target molecule. researchgate.netacs.org

Based on a comprehensive review of available scientific literature, a detailed article focusing on the specified applications of this compound cannot be generated as requested. The search for information directly linking this compound to the specific examples within the provided outline—namely the synthesis of (-)-Indolizidine 221T, (-)-Evoninic Acid, and the development of chiral ligands and catalysts—did not yield relevant scientific findings.

Furthermore, while patents related to HIV protease inhibitors mention this compound hydrochloride, the specific synthetic details and its role as a direct precursor are not elaborated upon in the available public-domain literature. Similarly, its application in the synthesis of (-)-Agelastatin A and as a precursor for agrochemical intermediates is not directly substantiated in the research found.

Therefore, to adhere to the strict requirements of providing scientifically accurate and non-speculative content solely within the provided outline, it is not possible to construct the requested article. Introducing information outside the explicit scope or from unverified sources would violate the core instructions of the request.

Mechanistic Insights and Theoretical Studies

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis and transformation of the allylglycine scaffold involve a variety of sophisticated chemical reactions, the mechanisms of which are crucial for controlling reaction outcomes and designing new synthetic pathways.

Synthesis Mechanisms: The asymmetric synthesis of the core structure of (2S)-2-aminopent-4-enoic acid often relies on chiral auxiliaries or catalysts. One prominent method involves the stereoselective allylation of chiral glycine (B1666218) enolate equivalents. For instance, the treatment of 2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones with a strong base like lithium diisopropylamide (LDA) generates a planar enolate. The subsequent addition of an allyl halide, such as allyl bromide, occurs anti-facial to the bulky ferrocenyl group, which acts as a stereodirecting auxiliary. This mechanism ensures high diastereoselectivity (>98% de) in the formation of the new carbon-carbon bond at the α-position. Hydrolysis of the oxazolidinone auxiliary then yields the enantiomerically pure (S)-allylglycine. rsc.org

Another advanced approach is the palladium-catalyzed Negishi cross-coupling reaction. This has been used to prepare the related N-(Boc)-allylglycine methyl ester. The mechanism involves the preparation of an organozinc intermediate from an alanine (B10760859) derivative. This intermediate then undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation and reductive elimination with vinyl bromide to form the desired product. This pathway is notable for its functional group tolerance and effectiveness on a multi-gram scale. orgsyn.org

Transformation Mechanisms: The vinyl group of Ethyl (2S)-2-aminopent-4-enoate is a versatile handle for a range of chemical transformations.

Pauson-Khand Reaction: The intramolecular Pauson-Khand reaction is a powerful method for constructing bicyclic systems. When the amine of allylglycine is functionalized with an alkyne (forming an enyne), it can undergo a cobalt-catalyzed [2+2+1] cycloaddition. The proposed mechanism involves the formation of a cobalt-alkyne complex, followed by coordination of the alkene (the allyl group). Subsequent migratory insertion and reductive elimination yield a highly functionalized proline derivative with excellent stereocontrol, demonstrating a transformation where the allyl group actively participates in ring formation. rsc.org

Ring-Closing Metathesis (RCM): Peptides containing two allylglycine residues can undergo RCM to form macrocyclic structures. orgsyn.org The mechanism, typically catalyzed by a Grubbs-type ruthenium catalyst, involves the formation of a ruthenacyclobutane intermediate between the catalyst and one of the vinyl groups. A subsequent intramolecular reaction with the second vinyl group forms a new ruthenacyclobutane, which then releases the cyclized peptide and regenerates the catalyst. This strategy is famously used to create "stapled peptides" with constrained helical conformations. orgsyn.org

Gold-Catalyzed Amide Bond Cleavage: The allyl group can also direct selective bond cleavage. In a model peptide containing an allylglycine residue, treatment with Na[AuCl₄] resulted in the selective cleavage of the adjacent amide bond. The mechanism likely involves the coordination of the gold catalyst to the alkene of the allyl side chain, which activates the neighboring amide bond for hydrolysis under mild conditions. researchgate.net

Computational Chemistry and Quantum Mechanical Analysis

Computational methods provide invaluable insights into the structure, reactivity, and electronic properties of molecules like this compound, complementing experimental findings.

Conformational analysis is essential for understanding how this compound occupies three-dimensional space, which influences its reactivity and interactions with other molecules, such as enzymes or chiral catalysts. The parent acid, (2S)-2-aminopent-4-enoic acid, has been parameterized for use in molecular dynamics (MD) simulations. ligandbook.org Topology files, for example for the GROMACS software package, have been generated to model the molecule's behavior in a simulated environment. ligandbook.org

MD simulations track the atomic motions of the molecule over time, allowing researchers to explore its conformational landscape. These simulations can identify low-energy conformers, determine the flexibility of the backbone and the allyl side chain, and analyze intramolecular hydrogen bonding patterns. For the ethyl ester, key degrees of freedom would include the rotation around the Cα-Cβ and Cβ-Cγ bonds of the side chain, as well as the orientation of the ester group. Understanding the preferred conformations is critical for rationalizing the stereochemical outcomes of reactions.

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

Nucleophilic Character: The HOMO is the orbital from which the molecule is most likely to donate electrons. For this compound, the HOMO would likely have significant contributions from the lone pair on the nitrogen atom and the π-system of the C=C double bond. This indicates that the molecule can act as a nucleophile at both the amine and the vinyl group, depending on the electrophile.

Electrophilic Character: The LUMO is the orbital that is most likely to accept electrons. The LUMO is expected to be localized primarily on the antibonding π* orbital of the carbonyl group (C=O) and, to a lesser extent, the π* orbital of the vinyl group (C=C). youtube.com This suggests that the molecule is susceptible to nucleophilic attack at the ester carbonyl carbon and can also undergo reactions where the vinyl group acts as an electrophile, such as in Michael additions if conjugated.

FMO analysis is particularly useful for predicting the outcomes of pericyclic reactions, such as the Diels-Alder or Pauson-Khand reactions, by assessing the orbital symmetry and energy compatibility between the interacting orbitals. wikipedia.orgimperial.ac.uk

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a guide to a molecule's reactive sites for electrophilic and nucleophilic attack.

For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are attractive to electrophiles. These would be concentrated around the oxygen atoms of the carbonyl group due to their high electronegativity and lone pairs. researchgate.net This is the most likely site for protonation or coordination to a Lewis acid.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are attractive to nucleophiles. These would be found around the hydrogen atoms of the amine group (-NH₂) and potentially the α-hydrogen. researchgate.net

Neutral/Slightly Negative Potential (Green): The π-cloud of the C=C double bond would likely show a region of moderate negative potential, indicating its nucleophilicity and availability for reactions with electrophiles. uni-muenchen.de

MEP maps are instrumental in understanding non-covalent interactions, such as hydrogen bonding, which are crucial for substrate binding in enzyme-catalyzed reactions or for the organization of molecules in a condensed phase.

Computational chemistry allows for the detailed study of reaction pathways by locating and characterizing transition state (TS) structures and calculating the energy profile of a reaction. A transition state represents the highest energy point along a reaction coordinate, and its structure reveals the geometry of the atoms as bonds are being formed and broken.

While specific TS studies for this compound are not prominent in the literature, the methods are well-established. For example, in the asymmetric allylation reactions used for its synthesis, DFT calculations could be used to model the transition states for the approach of the allyl group to the enolate. nih.gov By comparing the energies of the different diastereomeric transition states (e.g., attack from the re or si face), one can predict which product will be favored, thus rationalizing the observed enantioselectivity. nih.gov These calculations provide activation energies (ΔG‡), which can be correlated with reaction rates, and help elucidate the precise role of a catalyst or chiral auxiliary in lowering the energy of the desired pathway.

Development of Stereochemical Models and Prediction of Enantioselectivity/Diastereoselectivity

Controlling stereochemistry is paramount in the synthesis of chiral molecules like this compound. Stereochemical models, often supported by computational studies, are developed to explain and predict the stereochemical outcome of asymmetric reactions.

One powerful model is seen in the asymmetric synthesis of allylglycine derivatives using a chiral auxiliary. The work of Davies and others on ferrocenyl-oxazolidinones provides a clear model where the bulky ferrocenyl group on the chiral auxiliary effectively shields one face of the enolate derived from the glycine unit. rsc.org Consequently, the incoming electrophile (allyl bromide) is forced to attack from the opposite, less sterically hindered face, leading to a highly predictable and diastereoselective reaction.

Catalytic asymmetric synthesis provides more complex models. In the Zn-catalyzed asymmetric allylation of hydrazono esters to produce allylglycine derivatives, the reaction proceeds with high yield and stereoselectivity. brown.edu A proposed stereochemical model would involve the formation of a chiral complex between the zinc catalyst, a chiral ligand, and the two reactants. The specific coordination geometry of this complex in the transition state dictates the facial selectivity of the reaction. DFT calculations are often employed in such cases to build and validate these models, determining the most stable transition state structure that leads to the major enantiomer observed experimentally. nih.gov

Furthermore, studies have shown that enantioselectivity can be inverted by changing reaction components. For instance, in iridium-catalyzed aldehyde allylations, using allene (B1206475) gas versus allyl acetate (B1210297) as the allyl source can lead to the opposite enantiomer of the product, even with the same chiral ligand. nih.gov Computational and experimental studies revealed that this is due to the formation of different diastereomeric π-allyl-iridium intermediates, which then react via different transition states. Such findings are crucial for developing predictive models that allow chemists to select the appropriate reagents and catalysts to access a desired stereoisomer. nih.gov

Advanced Analytical Techniques for Characterization in Research

The rigorous characterization of "Ethyl (2S)-2-aminopent-4-enoate" and its derivatives is fundamental in research to ensure stereochemical purity, confirm structural integrity, and enable isolation. Advanced analytical methodologies are indispensable for these tasks, providing the necessary precision and detail for scientific investigation.

Q & A

Q. Key Considerations :

- Purification via recrystallization (e.g., DMSO as solvent) to isolate enantiomerically pure product.

- Monitoring reaction progress by TLC or HPLC to optimize yield and purity.

Basic: How is the enantiomeric purity of this compound validated in academic settings?

Answer :

Enantiomeric purity is assessed using:

- Chiral HPLC : Separation on columns like Chiralpak® IA/IB with UV detection at 254 nm. Retention times distinguish (2S) from (2R) enantiomers.

- X-ray Crystallography : Absolute configuration confirmed via Flack parameter analysis (e.g., values < 0.1 indicate high confidence) .

- Optical Rotation : Compare experimental [α]D values with literature data for consistency.

Q. Example Workflow :

Synthesize compound and isolate crystals.

Collect single-crystal XRD data (e.g., Bruker APEX-II CCD diffractometer, Mo-Kα radiation) .

Refine structure using SHELXL-2018, incorporating Flack parameter constraints .

Advanced: What challenges arise in resolving the crystal structure of this compound derivatives?

Answer :

Challenges include:

- Disordered Atoms : Aliphatic chains or solvent molecules may exhibit positional disorder. Mitigate by applying restraints (e.g., SIMU, DELU) during SHELXL refinement .

- Hydrogen Bonding Ambiguities : Overlapping donor-acceptor distances require Fourier difference map analysis. For example, N–H···O bonds in R₂²(8) motifs must align with graph-set notation .

- Twinning : Multi-domain crystals complicate data integration. Use TWINABS for absorption corrections and CELL_NOW for lattice determination .

Case Study :

In a derivative, C–H···π interactions (3.8–4.2 Å) stabilize layers parallel to (100). Refinement required anisotropic displacement parameters (ADPs) for non-H atoms and riding models for H atoms .

Advanced: How do non-covalent interactions influence the supramolecular assembly of this compound?

Answer :

Non-covalent interactions drive 1D/2D networks:

- N–H···O Hydrogen Bonds : Form zigzag chains along [010] with R₂²(8) motifs (e.g., N···O = 2.89 Å, ∠N–H–O = 168°) .

- C–H···π Interactions : Aromatic systems (e.g., phenyl rings) engage in edge-to-face contacts (3.5–4.0 Å), stabilizing layered structures .

- Van der Waals Forces : Aliphatic chains pack via dispersive interactions (e.g., methyl groups at 4.2 Å).

Q. Methodological Tools :

- Graph Set Analysis : Classify hydrogen-bonding patterns (e.g., D, R, C motifs) .

- Hirshfeld Surface Analysis : Quantify interaction contributions (e.g., dnorm maps for close contacts).

Advanced: How are contradictory crystallographic data reconciled for this compound derivatives?

Answer :

Contradictions arise from:

- Polymorphism : Different crystallization solvents yield distinct packing (e.g., ethanol vs. DMSO). Compare unit cell parameters (a, b, c, β) to identify polymorphs .

- Refinement Artifacts : Overfitting due to low data-to-parameter ratios. Use cross-validation (R_free) and enforce similarity restraints for bond lengths/angles .

Q. Resolution Workflow :

Re-collect high-resolution data (θ > 25°, completeness > 98%).

Apply TWIN laws if twinning detected (e.g., HKLF5 format in SHELXL) .

Validate models with checkCIF/PLATON to flag outliers (e.g., ADP violations, bond deviations).

Advanced: What computational methods predict the solution-phase behavior of this compound?

Q. Answer :

- Molecular Dynamics (MD) : OPLS-AA forcefields simulate solvent interactions (e.g., free volume calculations for solubility) .

- DFT Studies : Optimize gas-phase geometries (B3LYP/6-311++G**) to assess H-bond strengths (e.g., dimer stabilization energies ~0.37 kcal/mol) .

Q. Applications :

- Solvent design for enantioselective catalysis.

- Predicting aggregation trends in drug formulation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.